molecular formula C17H24ClN B2383161 1-Adamantyl(phenyl)methanamine;hydrochloride CAS No. 2260932-54-3

1-Adamantyl(phenyl)methanamine;hydrochloride

Cat. No. B2383161
CAS RN: 2260932-54-3
M. Wt: 277.84
InChI Key: ILMWJILVSWWTBL-UHFFFAOYSA-N
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Description

1-Adamantyl(phenyl)methanamine, also known as Adamantan-1-yl(phenyl)methanamine, is a compound with the molecular formula C17H23N . It has a molecular weight of 241.38 . It is a solid substance .


Synthesis Analysis

The synthesis of 1-Adamantyl(phenyl)methanamine involves various stages . The reaction conditions include the use of bromobenzene with magnesium in diethyl ether, followed by the use of 1-adamantanecarbonitrile in tetrahydrofuran for 8 hours . The reaction is then carried out with lithium aluminium tetrahydride in tetrahydrofuran for 40 hours .


Molecular Structure Analysis

The linear formula of 1-Adamantyl(phenyl)methanamine is C17H23N . It has a molecular weight of 241.38 .


Chemical Reactions Analysis

Adamantane derivatives, such as 1-Adamantyl(phenyl)methanamine, have unique stability and reactivity when compared to simple hydrocarbon derivatives . They are frequently synthesized via carbocation or radical intermediates . A wide range of radical-based functionalization reactions can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Physical And Chemical Properties Analysis

1-Adamantyl(phenyl)methanamine is a solid substance . It has a molecular weight of 241.38 .

Scientific Research Applications

Steric Effects in Chemical Reactions

Research indicates the significance of steric effects in chemical reactions involving adamantyl compounds. A study explored the stereoselectivity of hydrosilane reduction of substituted di(1-adamantyl)benzyl cations, demonstrating variations in the production of anti and syn hydrocarbons dependent on the substituent and hydrosilane used. This research provides insight into how adamantyl groups influence chemical reactivity and selectivity, which is crucial for designing specific chemical reactions and synthesizing novel compounds (Lomas & Vaissermann, 2010).

Catalytic Applications

Adamantyl derivatives are studied for their catalytic properties. Diiron(III) complexes of tridentate 3N ligands, including adamantyl-containing ligands, have been investigated as functional models for methane monooxygenases. These complexes show efficient catalysis in the selective hydroxylation of alkanes, demonstrating the potential of adamantyl-based compounds in facilitating chemical transformations, particularly in the context of industrial applications (Sankaralingam & Palaniandavar, 2014).

Novel Synthesis and Structural Insights

Adamantyl compounds have been central to the discovery of new chemical entities and structural insights. For example, the photochemical reaction of N-(1-adamantyl)phthalimide led to the novel hexacyclic benzazepine derivative of 2,4-methanoadamantane. This research highlights the utility of adamantyl compounds in synthesizing new structures with potential applications in materials science and drug discovery (Basarić et al., 2008).

Material Science Applications

In material science, adamantyl-containing compounds have been used to create novel materials with unique properties. A study on hollow and solid spheres assembled from functionalized macrocycles containing adamantane showcased the ability to engineer materials with specific structural features, potentially useful in drug delivery systems, nanotechnology, and materials engineering (Tominaga et al., 2019).

Biomedical Research

Adamantyl-based derivatives have been explored for their biomedical applications, including their inhibitory activities on enzymes such as cholinesterase. These studies provide a foundation for developing new therapeutics that leverage the unique properties of adamantyl groups for treating diseases (Kwong et al., 2017).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H315-H319, indicating that it can cause skin irritation and serious eye irritation . It is recommended to handle it with appropriate personal protective equipment .

Future Directions

While specific future directions for 1-Adamantyl(phenyl)methanamine are not mentioned in the search results, it’s worth noting that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

1-adamantyl(phenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N.ClH/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17;/h1-5,12-14,16H,6-11,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMWJILVSWWTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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